

Technical Support Center: TAS-114 Dose-Escalation Studies

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Compound of Interest

Compound Name: Tas-114

Cat. No.: B15589086

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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the dose-escalation study design of **TAS-114**, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TAS-114**?

A1: **TAS-114** is an orally active dual inhibitor of dUTPase and DPD.[1][2][3] Its therapeutic effect is achieved by enhancing the efficacy of fluoropyrimidine-based chemotherapy.[1] It inhibits DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU), thereby increasing the systemic availability of 5-FU.[2][3] Concurrently, by inhibiting dUTPase, **TAS-114** promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.[2][4]

Q2: What was the design of the first-in-human Phase 1 dose-escalation study for **TAS-114**?

A2: The first-in-human Phase 1 study of **TAS-114** in combination with S-1 utilized a 3+3 dose-escalation design.[5] In this study, **TAS-114** and S-1 were administered orally and concurrently to patients with advanced solid tumors.[5] The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended dose (RD).[5]

Q3: What were the dose levels and schedules in the key dose-escalation studies?

A3: In a Phase 1 study of **TAS-114** in combination with S-1, **TAS-114** was administered orally twice daily (BID) for 14 days, followed by a 7-day rest period, in 21-day cycles.^{[6][7]} The starting dose of **TAS-114** was 5 mg/m² with a fixed dose of S-1 at 30 mg/m².^[7] The dose of **TAS-114** was escalated up to 240 mg/m².^{[5][7]}

Q4: What are the common treatment-related adverse events observed with **TAS-114** in combination with S-1?

A4: Common treatment-related adverse events reported in the Phase 1 study of **TAS-114** plus S-1 included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, and pigmentation disorder.^[5]

Q5: How should dose-limiting toxicities (DLTs) be managed during a **TAS-114** dose-escalation study?

A5: Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment in the dose-escalation cohort using a 3+3 design.^[7] If a DLT is observed, the patient should be managed according to the protocol-specified guidelines, which may include dose interruption, reduction, or discontinuation. For example, in the Phase 1 study, DLTs observed included grade 2 platelet count decrease and grade 3 aspartate aminotransferase increase.^[7]

Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation Study of **TAS-114** with S-1

Parameter	Details	Reference
Study Design	First-in-human, Phase 1, open-label, non-randomized, dose-escalation	[5][6]
Patient Population	Patients with advanced solid tumors	[5][6]
Treatment Regimen	TAS-114 administered orally BID for 14 days followed by a 7-day rest period (1 cycle = 21 days) in combination with S-1.	[6]
Dose Escalation	3+3 design	[5]
TAS-114 Dose Range	5 mg/m ² to 240 mg/m ²	[5]
S-1 Dose Range	30 mg/m ² to 36 mg/m ²	[5]
Maximum Tolerated Dose (MTD)	TAS-114 200 mg/m ² + S-1 36 mg/m ²	[5]
Recommended Dose (RD)	TAS-114 240 mg/m ² + S-1 30 mg/m ²	[5]

Table 2: Common Treatment-Related Adverse Events (AEs) in Phase 1 Study of **TAS-114** + S-1

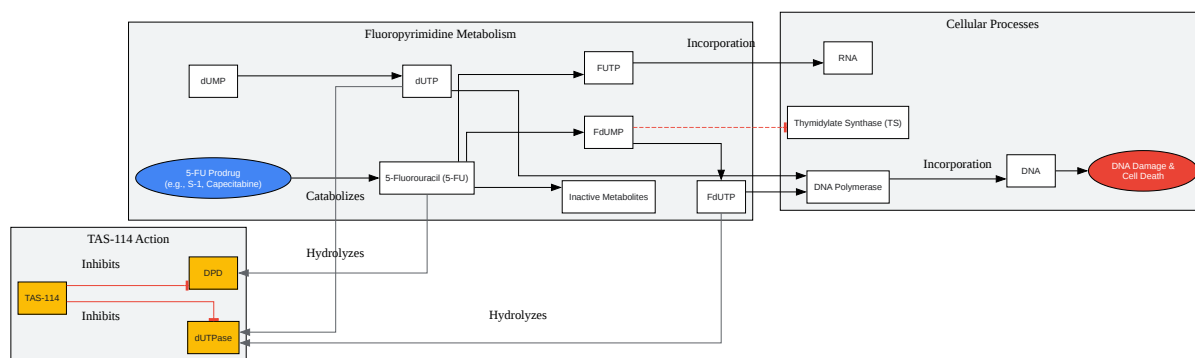
Adverse Event	Frequency	Reference
Anemia	Common	[5]
Lymphocytopenia	Common	[5]
Leukopenia	Common	[5]
Neutropenia	Common	[5]
Decreased Appetite	Common	[5]
Rash	Common	[5]
Nausea	Common	[5]
Pigmentation Disorder	Common	[5]

Experimental Protocols

Pharmacokinetic (PK) Analysis:

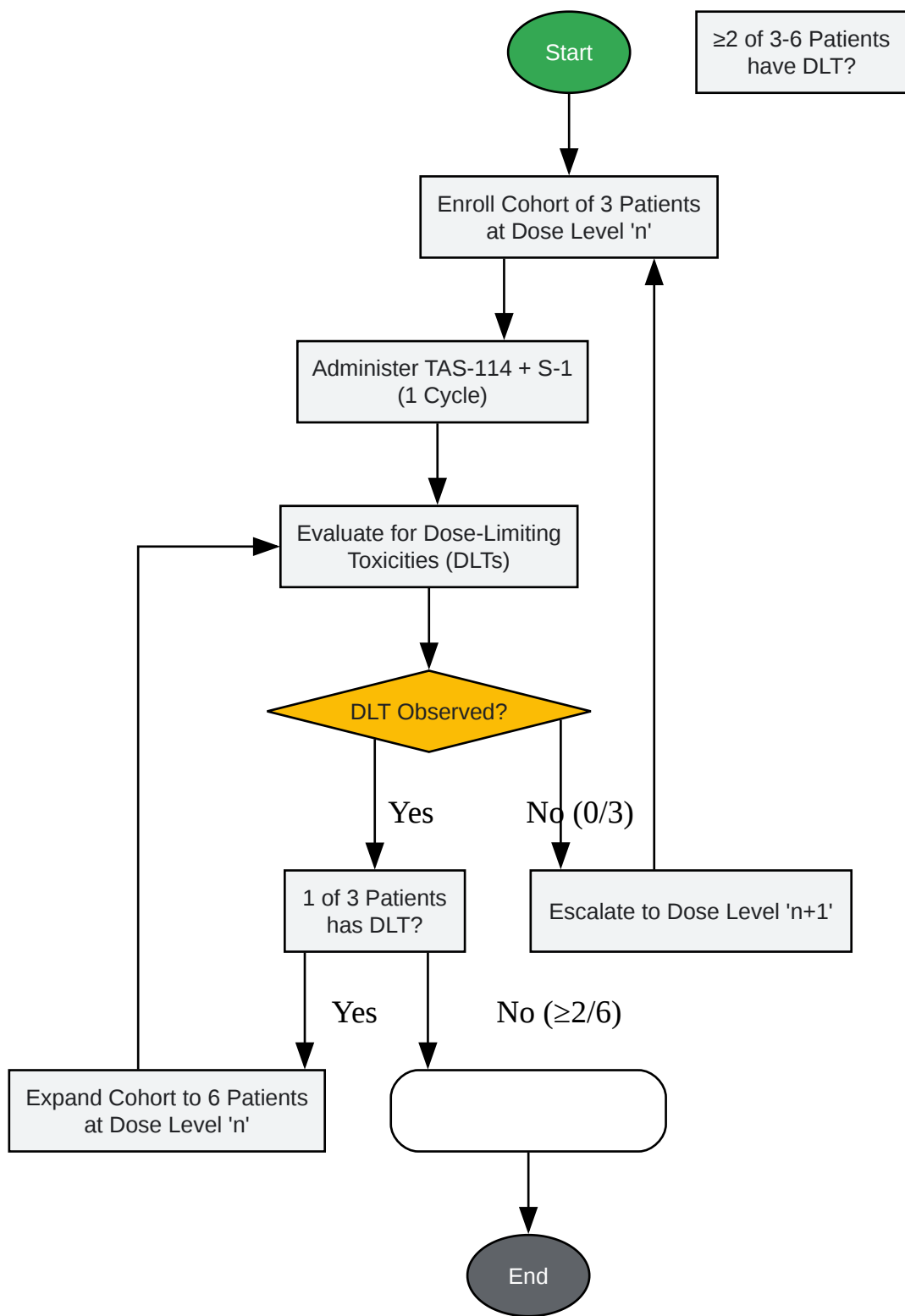
In the first-in-human study, plasma concentrations of **TAS-114** were measured to evaluate its pharmacokinetic profile.[\[8\]](#) A two-compartment model with first-order absorption with lag time and an enzyme turnover model were used for the pharmacokinetic analysis.[\[8\]](#) Patients administered **TAS-114** exhibited linear pharmacokinetics.[\[5\]](#)

Mandatory Visualization



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Caption: Mechanism of action of **TAS-114**.



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Caption: 3+3 Dose-escalation study design workflow.

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